

Confirming the Identity of Isolated Palitantin: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *Palitantin*

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For researchers, scientists, and drug development professionals, the accurate identification of isolated natural products is a critical step in the discovery pipeline. This guide provides a comparative framework for confirming the identity of **Palitantin**, a fungal metabolite with known biological activities, including the inhibition of protein tyrosine phosphatase 1B (PTP1B). We present supporting experimental data, detailed protocols, and visual workflows to aid in this process.

Palitantin: Physicochemical and Spectroscopic Benchmark Data

Palitantin is a polyketide metabolite produced by various *Penicillium* species.[1][2] Its molecular formula is $C_{14}H_{22}O_4$, with a monoisotopic mass of 254.1518 g/mol.[3] For accurate identification, the spectroscopic data of an isolated sample should be compared against established benchmark values. While comprehensive public database entries for **Palitantin**'s spectral data are not fully detailed, published literature provides the necessary information for a definitive comparison.[1]

Table 1: Comparison of Spectroscopic Data for the Confirmation of **Palitantin**

Analytical Technique	Parameter	Expected Value for Palitantin	Alternative Fungal Metabolite: Penicillic Acid
¹ H-NMR (CDCl ₃ , 400 MHz)	Chemical Shift (δ) [ppm]	Specific shifts for vinyl, methine, and methylene protons. Key signals include those for the conjugated diene system.	Distinct aromatic and vinylic proton signals.
Coupling Constants (J) [Hz]	Characteristic coupling patterns for the cyclohexanone ring protons.	Specific coupling constants for the γ-lactone ring protons.	
¹³ C-NMR (CDCl ₃ , 100 MHz)	Chemical Shift (δ) [ppm]	Resonances for a ketone carbonyl, hydroxylated carbons, and carbons of the heptadienyl side chain.	Signals for a carboxylic acid, conjugated double bonds, and a methoxy group.
Mass Spectrometry (ESI-MS)	[M+H] ⁺ (m/z)	255.1591	171.0652
Key Fragment Ions (m/z)	Fragmentation pattern corresponding to the loss of water and cleavage of the side chain.	Characteristic fragmentation including loss of water and carbon monoxide.	
Infrared (IR) Spectroscopy	Wavenumber (cm ⁻¹)	Broad O-H stretch (~3400 cm ⁻¹), C=O stretch (~1710 cm ⁻¹), C=C stretch (~1650 cm ⁻¹), and C-O stretch (~1050 cm ⁻¹).	Broad O-H stretch (~3300-2500 cm ⁻¹), C=O stretches for acid and lactone (~1750 and 1700 cm ⁻¹), C=C stretch (~1640 cm ⁻¹).

Experimental Protocols for the Isolation and Identification of Palitantin

The following protocols outline the general procedures for the isolation of **Palitantin** from fungal cultures and its subsequent spectroscopic analysis.

Fungal Cultivation and Extraction

- **Cultivation:** *Penicillium* sp. is cultured on a suitable solid or liquid medium (e.g., Potato Dextrose Agar/Broth) at 25-28°C for 14-21 days.
- **Extraction:** The fungal biomass and culture medium are extracted with an organic solvent such as ethyl acetate. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

- **Column Chromatography:** The crude extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate to separate fractions based on polarity.
- **High-Performance Liquid Chromatography (HPLC):** Fractions containing **Palitantin** are further purified by reversed-phase HPLC (e.g., C18 column) using a mobile phase of methanol and water to yield the pure compound.

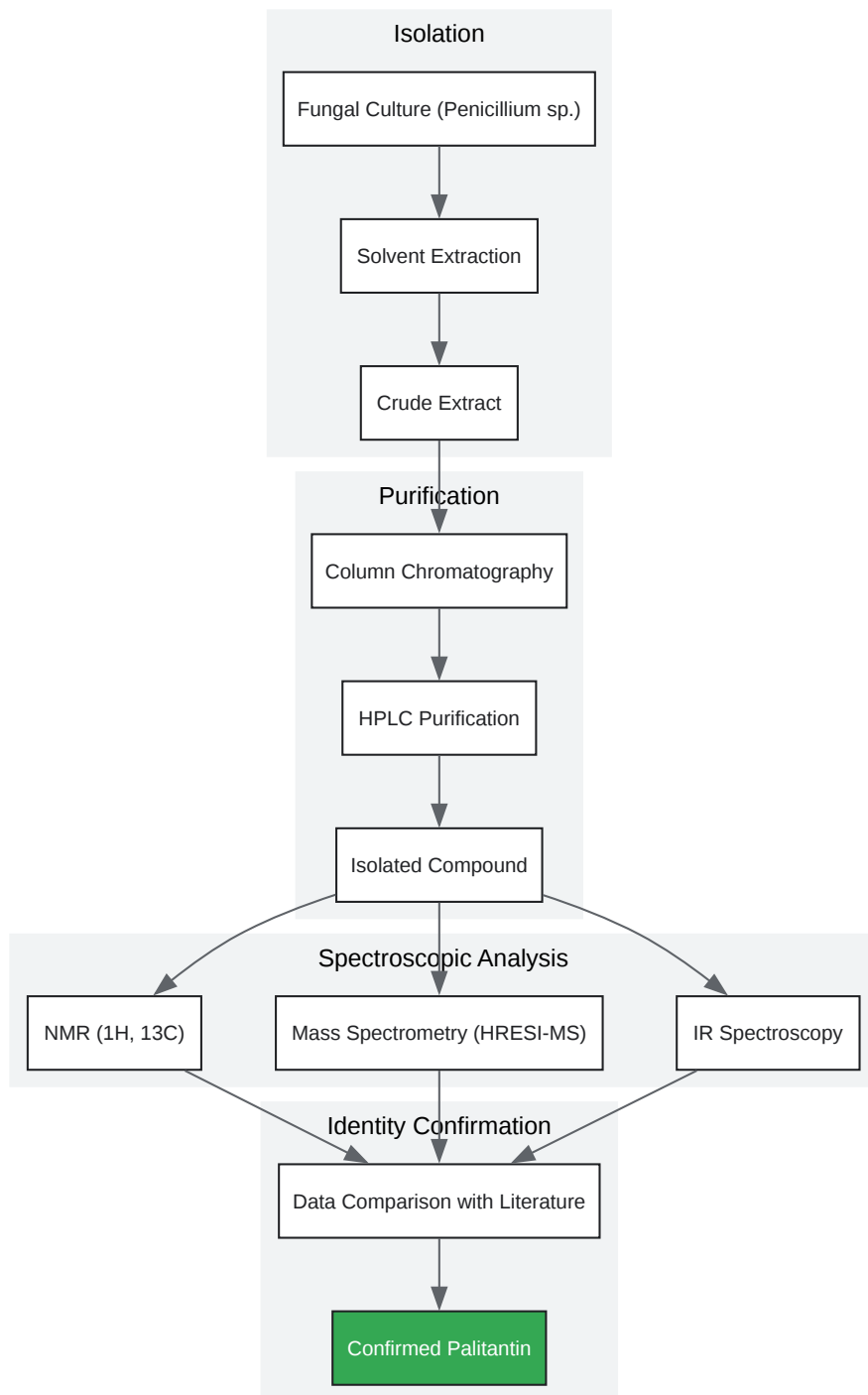
Spectroscopic Analysis

- **Nuclear Magnetic Resonance (NMR):** ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl_3) or methanol (CD_3OD) as the solvent.
- **Mass Spectrometry (MS):** High-resolution electrospray ionization mass spectrometry (HRESI-MS) is performed to determine the accurate mass and molecular formula.
- **Infrared (IR) Spectroscopy:** The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer to identify characteristic functional groups.

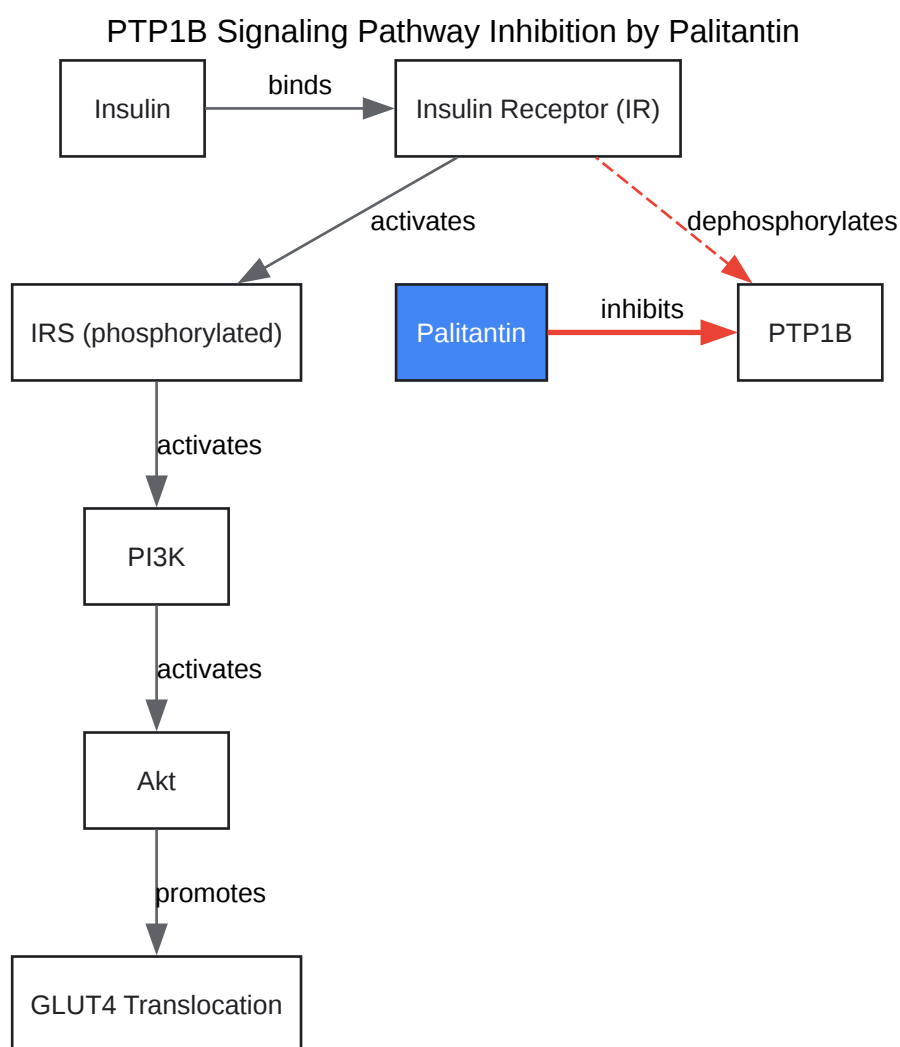
Visualizing the Confirmation Workflow and Biological Context

To further clarify the process of confirming **Palitantin**'s identity and its biological relevance, the following diagrams are provided.

Workflow for Palitantin Identification

[Click to download full resolution via product page](#)Workflow for **Palitantin** Identification

Palitantin has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin and leptin signaling pathways. Understanding this pathway is crucial for researchers investigating the therapeutic potential of **Palitantin**.



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